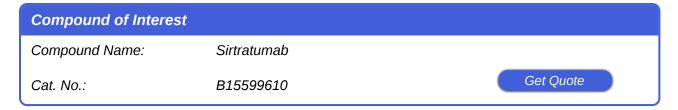


A Comparative Meta-Analysis of Antibody-Drug Conjugate Efficacy in Metastatic Urothelial Carcinoma

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For Researchers, Scientists, and Drug Development Professionals

The therapeutic landscape for metastatic urothelial carcinoma (mUC) has been significantly reshaped by the advent of antibody-drug conjugates (ADCs). These targeted therapies, which combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload, have demonstrated substantial improvements in clinical outcomes for patients with advanced disease. This guide provides a comprehensive meta-analysis of the efficacy and safety of key ADCs in mUC, supported by data from pivotal clinical trials.

Data Presentation: Efficacy and Safety of ADCs in Metastatic Urothelial Carcinoma

The following tables summarize the key efficacy and safety data from clinical trials of enfortumab vedotin, sacituzumab govitecan, and HER2-targeted ADCs in patients with metastatic urothelial carcinoma.

Enfortumab Vedotin (EV)

Enfortumab vedotin targets Nectin-4, a cell adhesion molecule highly expressed in urothelial carcinoma.[1] It is comprised of a fully human monoclonal antibody linked to the microtubule-disrupting agent monomethyl auristatin E (MMAE).[2]



Clinical Trial (Patient Population)	Treatment Arms	Overall Response Rate (ORR)	Median Progressio n-Free Survival (PFS)	Median Overall Survival (OS)	Key Grade ≥3 Treatment- Related Adverse Events (TRAEs)
EV- 302/KEYNOT E-A39 (Previously untreated la/mUC)[3][4]	EV + Pembrolizum ab vs. Platinum- based Chemotherap y	67.7% vs. 44.4%	12.5 months vs. 6.3 months	31.5 months vs. 16.1 months	Peripheral sensory neuropathy, maculopapul ar rash, hyperglycemi a
EV-301 (Previously treated with platinum chemotherap y and PD-1/L1 inhibitor) [1][6][7]	EV vs. Chemotherap y (docetaxel, paclitaxel, or vinflunine)	40.6% vs. 17.9%	5.6 months vs. 3.7 months	12.9 months vs. 8.9 months	Rash, peripheral neuropathy, hyperglycemi a
EV-201 Cohort 1 (Previously treated with platinum chemotherap y and PD-1/L1 inhibitor)	EV Monotherapy	44%	5.8 months	11.7 months	Neutropenia, rash, fatigue, peripheral neuropathy
EV-201 Cohort 2 (Cisplatin- ineligible, previously	EV Monotherapy	52%	5.8 months	12.4 months	Rash, peripheral neuropathy, fatigue, alopecia



treated with PD-1/L1 inhibitor)

Sacituzumab Govitecan (SG)

Sacituzumab govitecan is an ADC targeting Trophoblast cell surface antigen 2 (Trop-2), an epithelial antigen overexpressed in many solid tumors, including urothelial carcinoma. The antibody is conjugated to SN-38, the active metabolite of irinotecan.

Clinical Trial (Patient Population)	Treatment Arms	Overall Response Rate (ORR)	Median Progressio n-Free Survival (PFS)	Median Overall Survival (OS)	Key Grade ≥3 Treatment- Related Adverse Events (TRAEs)
TROPHY-U- 01 Cohort 1 (Previously treated with platinum-based chemotherap y and PD- 1/L1 inhibitor) [2][8][9][10]	SG Monotherapy	27%	5.4 months	10.9 months	Neutropenia, leukopenia, anemia, diarrhea, febrile neutropenia

HER2-Targeted ADCs

HER2 is a well-established therapeutic target in breast and gastric cancers, and its expression in a subset of urothelial carcinomas has prompted the investigation of HER2-targeted ADCs.



Clinical Trial (Patient Population)	ADC	Overall Response Rate (ORR)	Median Progressio n-Free Survival (PFS)	Median Overall Survival (OS)	Key Grade ≥3 Treatment- Related Adverse Events (TRAEs)
RC48-C005 & RC48- C009 (Combined Analysis) (HER2- positive la/mUC, progressed after at least one line of chemotherap y)[11][12][13]	Disitamab Vedotin	50.5%	5.9 months	14.2 months	Peripheral sensory neuropathy, neutropenia
DESTINY- Pantumor02 (Previously treated HER2- expressing solid tumors, including mUC)	Trastuzumab Deruxtecan	39% (in mUC cohort)	Not Reported	Not Reported	Neutropenia, anemia, thrombocytop enia

Experimental Protocols

Detailed methodologies for the key clinical trials cited are outlined below.

EV-301 Trial (NCT03474107)[1][7]



- Study Design: A global, open-label, randomized, phase 3 trial.
- Patient Population: Patients with locally advanced or metastatic urothelial carcinoma who
 had previously received a platinum-containing chemotherapy and had disease progression
 during or after treatment with a PD-1 or PD-L1 inhibitor.
- Randomization: Patients were randomized 1:1 to receive either enfortumab vedotin or investigator's choice of standard chemotherapy (docetaxel, paclitaxel, or vinflunine).
- Treatment Regimen:
 - Enfortumab Vedotin Arm: 1.25 mg/kg administered as an intravenous infusion on Days 1,
 8, and 15 of each 28-day cycle.
 - o Chemotherapy Arm: Standard doses of docetaxel, paclitaxel, or vinflunine.
- Primary Endpoint: Overall survival (OS).
- Secondary Endpoints: Progression-free survival (PFS), objective response rate (ORR), disease control rate (DCR), and safety.

TROPHY-U-01 Trial (NCT03547973)[2][9][10][15]

- Study Design: A multicohort, open-label, phase 2 registrational study.
- Patient Population (Cohort 1): Patients with locally advanced or unresectable or metastatic urothelial carcinoma who had progressed after prior platinum-based chemotherapy and a checkpoint inhibitor.
- Treatment Regimen: Sacituzumab govitecan 10 mg/kg administered intravenously on Days 1 and 8 of 21-day cycles.
- Primary Endpoint: Centrally reviewed objective response rate (ORR).
- Secondary Endpoints: Progression-free survival (PFS), overall survival (OS), duration of response (DoR), and safety.

EV-302/KEYNOTE-A39 Trial (NCT04223856)[3][4][16]



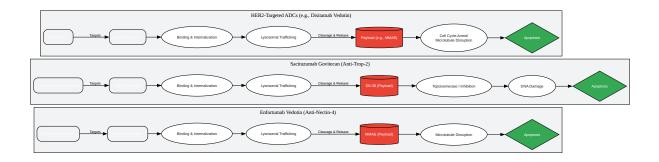
- Study Design: A global, open-label, randomized, phase 3 trial.
- Patient Population: Patients with previously untreated locally advanced or metastatic urothelial carcinoma who were eligible for platinum-based chemotherapy.
- Randomization: Patients were randomized 1:1 to receive either enfortumab vedotin in combination with pembrolizumab or standard platinum-based chemotherapy (gemcitabine with either cisplatin or carboplatin).
- Treatment Regimen:
 - EV + Pembrolizumab Arm: Enfortumab vedotin (1.25 mg/kg on Days 1 and 8) and pembrolizumab (200 mg on Day 1) of each 21-day cycle.
 - Chemotherapy Arm: Gemcitabine plus cisplatin or carboplatin.
- Primary Endpoints: Progression-free survival (PFS) and overall survival (OS).
- Secondary Endpoints: Objective response rate (ORR), duration of response (DoR), and safety.

RC48-C005 (NCT03507166) and RC48-C009 (NCT03809013) Trials[11][12][13][14]

- Study Design: Two phase 2, open-label, multicenter, single-arm studies.
- Patient Population: Patients with HER2-positive (immunohistochemistry 3+ or 2+) locally advanced or metastatic urothelial carcinoma who had progressed on at least one previous line of systemic chemotherapy.
- Treatment Regimen: Disitamab vedotin 2 mg/kg administered as an intravenous infusion once every 2 weeks.
- Primary Endpoint: Objective response rate (ORR) assessed by a blinded independent review committee.
- Secondary Endpoints: Progression-free survival (PFS), overall survival (OS), and safety.



Mandatory Visualizations Signaling Pathways and Mechanisms of Action

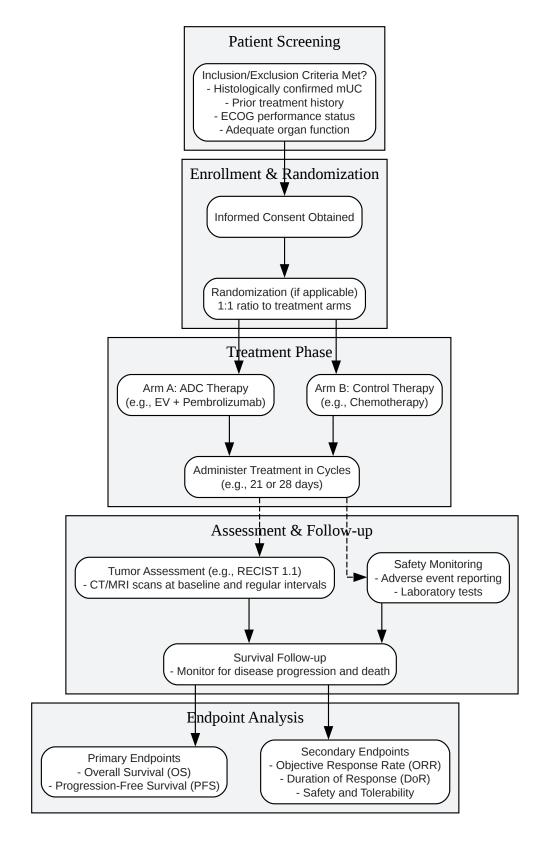


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Caption: Mechanisms of action for key ADCs in metastatic urothelial carcinoma.

Experimental Workflow for ADC Clinical Trials



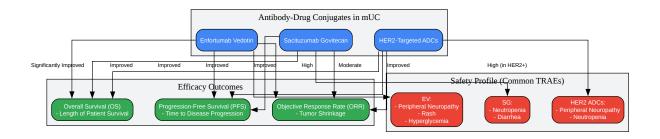


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Caption: A generalized experimental workflow for ADC clinical trials in mUC.



Logical Relationship of ADC Efficacy and Safety Outcomes



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Caption: Comparative efficacy and safety profiles of ADCs in mUC.

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- To cite this document: BenchChem. [A Comparative Meta-Analysis of Antibody-Drug Conjugate Efficacy in Metastatic Urothelial Carcinoma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15599610#meta-analysis-of-adc-efficacy-in-metastatic-urothelial-carcinoma]

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